molecular formula C10H20BrF B1594040 1-Bromo-10-fluorodecane CAS No. 334-61-2

1-Bromo-10-fluorodecane

Cat. No.: B1594040
CAS No.: 334-61-2
M. Wt: 239.17 g/mol
InChI Key: DYOWVHGOABEVDK-UHFFFAOYSA-N
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Description

1-Bromo-10-fluorodecane is an organic compound with the chemical formula C10H20BrF. It is a colorless liquid with a distinctive odor and is often used as an intermediate in organic synthesis . This compound is part of the class of halogenated hydrocarbons, which are known for their diverse applications in various fields of science and industry.

Scientific Research Applications

1-Bromo-10-fluorodecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological systems involving halogenated compounds.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

1-Bromo-10-fluorodecane is a hazardous chemical that can cause harm to human health and the environment if not handled properly . It is classified as a hazardous material by the United Nations, and its transportation and handling are regulated by international and national laws .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-10-fluorodecane can be synthesized by reacting decabromodecane with hydrogen fluoride. The reaction involves the initial formation of decabromo-10-fluorodecane, which is then treated with hydrofluoric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-10-fluorodecane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Reduction Reactions: The compound can be reduced to form 1-fluorodecane.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

    Substitution: Formation of 1-fluorodecanol.

    Reduction: Formation of 1-fluorodecane.

    Oxidation: Formation of 1-fluorodecanoic acid or 1-fluorodecanone.

Mechanism of Action

The mechanism of action of 1-Bromo-10-fluorodecane involves its reactivity due to the presence of both bromine and fluorine atoms. The bromine atom is relatively reactive and can participate in nucleophilic substitution reactions, while the fluorine atom imparts stability and unique chemical properties to the molecule. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-Bromo-10-chlorodecane: Similar structure but with a chlorine atom instead of fluorine.

    1-Bromo-10-iododecane: Contains an iodine atom instead of fluorine.

    1-Fluoro-10-chlorodecane: Contains both fluorine and chlorine atoms.

Uniqueness: 1-Bromo-10-fluorodecane is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and stability. The combination of these halogens makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

1-bromo-10-fluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOWVHGOABEVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187037
Record name Decane, 1-bromo-10-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-61-2
Record name Decane, 1-bromo-10-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1-bromo-10-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Repetition of the procedure described in Example 2 but using 1.00 g (4.23 mmol) of 10-bromodecanol and 0.5287 ml (4.23 mmol) of DAST in 50 mL methylene chloride affords the crude of 10-bromo-1-fluoro-decane. Purification by flash chromatography gives the 10-bromo-1-fluoro-decane (826 mg 3 82%) as a clear colorless liquid: Rf=0.73 hexane/ethyl acetate (7:3, v/v); IR (film) δ2850-3000 (alkane CH); and 1H-NMR (CDCl3) δ1.25-2.95 (m, 16H), 3.36 (t, J=6 Hz, 2H), 4.40 (dt, J=48 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.5287 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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